Cyclopropylamino Acid Amide as a Validated Pharmacophoric Replacement for 2,3-Diaminopyridine in Bradykinin B1 Antagonists
The cyclopropylamino acid scaffold—of which 2-(cyclopropylamino)acetic acid is the foundational building block—has been quantitatively validated as a pharmacophoric replacement for the 2,3-diaminopyridine motif in bradykinin B1 receptor antagonists [1]. Novel antagonists incorporating this cyclopropylamino acid-derived framework displayed low-nanomolar affinity for the human bradykinin B1 receptor and demonstrated good oral bioavailability in rat pharmacokinetic studies [1]. This scaffold replacement strategy is not achievable with simple N-alkyl glycine analogs lacking the cyclopropane ring's conformational constraint.
| Evidence Dimension | Pharmacophoric scaffold replacement capability |
|---|---|
| Target Compound Data | Cyclopropylamino acid amide scaffold enables low-nanomolar hB1 receptor affinity and good rat oral bioavailability |
| Comparator Or Baseline | 2,3-Diaminopyridine scaffold (conventional bradykinin B1 antagonist pharmacophore) |
| Quantified Difference | Scaffold replacement maintains target affinity while potentially offering differentiated metabolic profile; specific Ki values for the cyclopropylamino acid-derived lead compounds are in the low-nanomolar range |
| Conditions | Human bradykinin B1 receptor binding assay; rat oral bioavailability studies |
Why This Matters
Procurement of this specific building block enables access to a literature-validated pharmacophore replacement strategy for bradykinin B1 antagonist programs, a pathway not available with generic N-alkyl glycine alternatives.
- [1] Wood M, Schirripa KM, et al. Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine: Application to the design of novel bradykinin B1 receptor antagonists. Journal of Medicinal Chemistry. 2006;49(4):1231-1234. View Source
